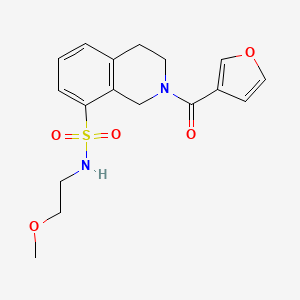

2-(3-furoyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline-8-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The research around similar complex molecules, particularly those involving tetrahydroisoquinoline derivatives, has been significant due to their potential applications in medicinal chemistry and materials science. These compounds are studied for their unique chemical and physical properties, which can lead to novel therapeutic agents or materials with unique characteristics.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including the reaction of quinazolinones with chlorosulfonic acid followed by amidation, visible light-promoted reactions, and the Pummerer reaction for intramolecular cyclization of sulfonamides (Hayun et al., 2012; Xu Liu et al., 2016; T. Shinohara et al., 1998).

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

One area of research involves the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, which have demonstrated potential as anticancer agents. The 1,2,3,4-tetrahydroisoquinoline moiety is a common structure in biologically active molecules, showing a range of biological properties, including antitumor and antimicrobial activities. Derivatives of this compound have been synthesized and evaluated for their in vitro anticancer activity against various breast cancer cell lines, showing significant cytotoxicity. This research underscores the potential of tetrahydroisoquinoline derivatives in the development of novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Asymmetric Synthesis

Another study focused on the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, utilizing diastereoselective addition of homochiral (2-lithiophenyl)acetaldehyde acetals to various imines. This research demonstrates the importance of structural modification and stereochemistry in achieving desired pharmacological properties, which could be relevant for the design of drugs based on the 2-(3-furoyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline-8-sulfonamide scaffold (Wünsch & Nerdinger, 1999).

Microbial Degradation of Sulfonamides

Research has also been conducted on the microbial degradation of sulfonamides, identifying metabolites formed during the degradation process. This study revealed a novel pathway initiated by ipso-hydroxylation followed by fragmentation, indicating a potential strategy for the environmental detoxification of sulfonamide antibiotics. While not directly related to the compound , this research provides insights into how structural elements common to sulfonamides might interact with environmental microorganisms (Ricken et al., 2013).

Eigenschaften

IUPAC Name |

2-(furan-3-carbonyl)-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S/c1-23-10-7-18-25(21,22)16-4-2-3-13-5-8-19(11-15(13)16)17(20)14-6-9-24-12-14/h2-4,6,9,12,18H,5,7-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOILZAYPPNCDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC=CC2=C1CN(CC2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5541930.png)

![N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541939.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541946.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5541954.png)

![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5541962.png)

![N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)

![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5542002.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)

![(1S*,5R*)-6-benzyl-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542017.png)